

Physical and chemical properties of 2,3-Quinoxalinedithiol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Quinoxalinedithiol

Cat. No.: B074760

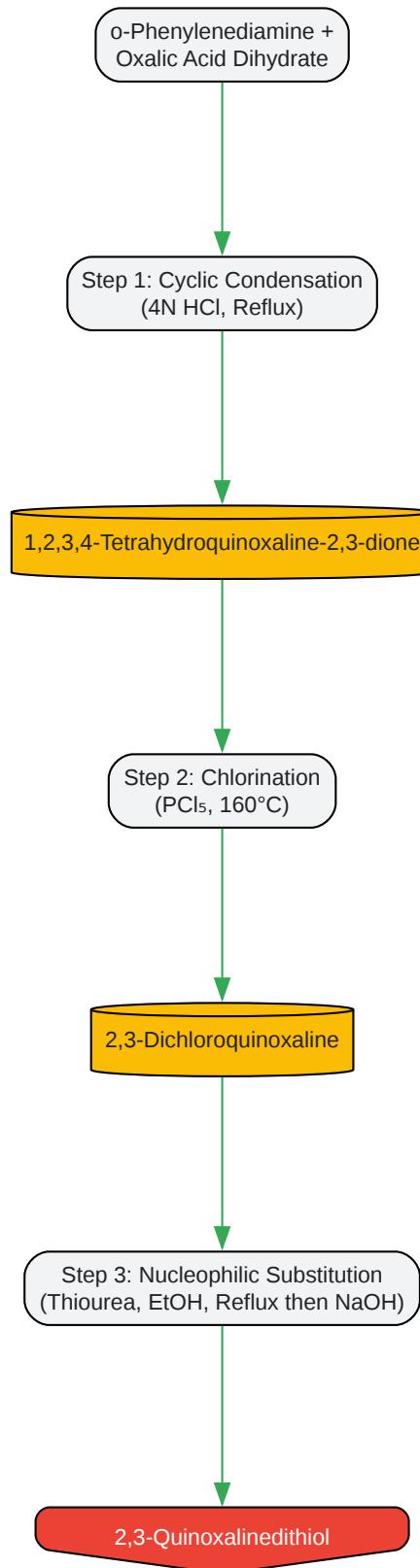
[Get Quote](#)

An In-Depth Technical Guide to the Physical and Chemical Properties of **2,3-Quinoxalinedithiol**

Executive Summary

2,3-Quinoxalinedithiol, also known by its more stable tautomeric name 1,4-dihydroquinoxaline-2,3-dithione, is a heterocyclic aromatic dithiol of significant interest in coordination chemistry, materials science, and analytical chemistry. Its robust structure, featuring a quinoxaline core functionalized with two thiol groups, imparts a unique set of properties. The most critical of these are its existence in a thione-thiol tautomeric equilibrium and its exceptional ability to act as a chelating ligand for a wide array of transition metals.^[1] These characteristics make it a valuable building block for creating conductive and magnetic molecular materials.^[1] This guide provides a comprehensive analysis of its synthesis, purification, structural characteristics, physicochemical properties, and core applications, offering field-proven insights for researchers and development professionals.

Molecular Structure and Tautomerism


The molecular identity of **2,3-Quinoxalinedithiol** is best understood through its tautomeric nature. While often named as a dithiol, it predominantly exists in the more thermodynamically stable dithione form.^[2] This equilibrium is fundamental to its chemical behavior, influencing its acidity, solubility, and reactivity.

The IUPAC name for the dominant tautomer is 1,4-dihydroquinoxaline-2,3-dithione.^[3] The equilibrium involves the migration of protons from the sulfur atoms to the nitrogen atoms of the pyrazine ring. This thione-thiol tautomerism explains why the compound is less acidic than typical thiols and possesses limited solubility in many organic solvents.^[2]

Caption: Thione-thiol tautomerism of **2,3-Quinoxalinedithiol**.

Synthesis and Purification

The synthesis of **2,3-Quinoxalinedithiol** is a well-established three-step process commencing from commercially available precursors.^[1] The overall pathway is valued for its reliability and high yields.

[Click to download full resolution via product page](#)

Caption: Three-step synthesis workflow for **2,3-Quinoxalinedithiol**.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,2,3,4-Tetrahydroquinoxaline-2,3-dione (Intermediate 1)

- In a 250 mL round-bottom flask, dissolve o-phenylenediamine (8 g, 74 mmol) and oxalic acid dihydrate (9.3 g, 74 mmol) in 44 mL of an aqueous 4 N HCl solution.[1]
- Heat the mixture to reflux using a heating mantle for 15 minutes. The reaction involves a cyclic condensation between the diamine and the dicarbonyl compound.[1]
- Cool the reaction mixture until a precipitate forms.
- Filter the precipitate under vacuum and wash thoroughly with cold water.
- Dry the product under vacuum. The expected yield is typically 65-70%. [2]

Protocol 2: Synthesis of 2,3-Dichloroquinoxaline (Intermediate 2)

- In a fume hood, quickly grind together 1,2,3,4-tetrahydroquinoxaline-2,3-dione (5 g, 30.8 mmol) and phosphorus pentachloride (PCl_5 , 12.7 g, 60.9 mmol) using a mortar and pestle. Causality: PCl_5 is a powerful chlorinating agent that replaces the hydroxyl groups of the enol tautomer with chlorine atoms.[1]
- Transfer the mixture to a 250 mL round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube to protect the reaction from atmospheric moisture.[2]
- Heat the mixture in an oil bath to 160°C for 2 hours. The reactants will melt and the reaction will commence.[1]
- Allow the mixture to cool to room temperature.
- Carefully pour the reaction mixture over approximately 200 g of crushed ice to quench the reaction and hydrolyze excess PCl_5 .
- Filter the resulting precipitate, wash with water, and dry. The expected yield is typically 85-90%. [2]

Protocol 3: Synthesis of 2,3-Quinoxalinedithiol (Final Product)

- In a 500 mL round-bottom flask, prepare a solution of 2,3-dichloroquinoxaline (5 g, 24.8 mmol) and thiourea (10 g, 132 mmol) in 125 mL of ethanol.[1]
- Reflux the solution in a water bath for 2 hours. Causality: The sulfur atom of thiourea acts as a potent nucleophile, displacing the chlorine atoms via an aromatic nucleophilic substitution mechanism. The electron-withdrawing nitrogen atoms in the pyrazine ring activate the carbon atoms for this attack.[1]
- Cool the flask in an ice bath and slowly add 250 mL of a 1.6 M aqueous sodium hydroxide solution.
- Reflux the mixture for an additional hour. The basic conditions facilitate the hydrolysis of the intermediate and formation of the dithiolate salt.[1][2]
- Gravity filter the hot solution using a pleated paper filter to remove any insoluble impurities.
- To the filtrate, slowly add glacial acetic acid until the pH is neutral. This protonates the dithiolate, causing the product to precipitate.[1]
- Cool the mixture, filter the brownish-orange precipitate under vacuum, and wash with water. The expected yield is 80-85%. [2]

Purification via Acid-Base Extraction

A key feature of **2,3-Quinoxalinedithiol** is its acidic nature, which provides a straightforward method for purification. The dithiol is insoluble in water but dissolves in aqueous alkali (like NaOH) to form a water-soluble disodium salt.[2][4]

- Dissolve the crude product in a minimum amount of aqueous NaOH.
- Filter the solution to remove any insoluble, non-acidic impurities.
- Re-precipitate the purified product by slowly adding an acid (e.g., acetic acid) until the solution is neutralized.[4]
- Collect the precipitate by vacuum filtration and wash with water.

Physical and Spectroscopic Properties

The physical and spectroscopic data are crucial for the identification and quality assessment of **2,3-Quinoxalinedithiol**.

Summary of Physical Properties

Property	Value	Source
Molecular Formula	$C_8H_6N_2S_2$	[3]
Molecular Weight	194.3 g/mol	[3]
Appearance	Brown or brownish-orange solid	[1] [3]
Melting Point	>340 °C (typically 343-345 °C)	[2] [5]
Solubility	Insoluble in water; sparingly soluble in most organic solvents; soluble in aqueous alkali.	[2] [4]

Spectroscopic Profile

The spectroscopic signature of **2,3-Quinoxalinedithiol** confirms its dithione structure as the major tautomer in solution.

- 1H NMR (DMSO-d₆): The spectrum typically shows complex multiplets for the four aromatic protons on the benzene ring. A key diagnostic signal is a broad peak for the S-H proton, which can appear as far downfield as δ 14 ppm, indicating strong hydrogen bonding or exchange consistent with the thione-thiol equilibrium.[\[2\]](#)
- ^{13}C NMR (DMSO-d₆): The spectrum displays signals corresponding to the aromatic carbons and, importantly, the C=S carbons of the dithione form.[\[2\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to N-H stretching (from the dithione tautomer), aromatic C-H stretching, and C=C aromatic ring stretching. A strong band characteristic of the C=S (thione) group is also expected.

- Mass Spectrometry (MS): GC-MS analysis shows a molecular ion peak (M^+) at $m/z = 194$, corresponding to the molecular weight of the compound.[3]

Chemical Properties and Reactivity

Metal Chelation and Coordination Chemistry

A defining chemical property of **2,3-Quinoxalinedithiol** is its function as a powerful bidentate chelating ligand. The two sulfur atoms readily coordinate with a vast range of transition metal ions, including Co(II), Ni(II), Cu(II), Pt(II), Ag(I), Zn(II), and Cd(II), to form stable metal complexes.[1][6][7] This chelating ability is the foundation of its application in creating functional molecular materials and as an analytical reagent.[1][6] The resulting complexes can be monomeric or form polymeric chains with the metal ion and ligand alternating.[6]

Caption: Chelation of a generic metal ion (M^{2+}) by **2,3-Quinoxalinedithiol**.

Electrochemical Behavior

The quinoxaline moiety is redox-active. Studies on metal complexes of **2,3-Quinoxalinedithiol**, such as $[Mo(qdt)_3]^{2-}$, reveal that both the central metal atom and the quinoxaline ligand can participate in electron transfer processes.[8] In aprotic solutions, the complex can undergo reversible one-electron oxidation and reduction.[8] The addition of acid can significantly alter this behavior, leading to multi-electron, ligand-based redox activity.[8] This property is of high interest for the development of electrocatalysts and materials for electronic devices.

Applications in Research and Development

The unique properties of **2,3-Quinoxalinedithiol** have established its use in several scientific fields.

- Synthesis of Molecular Materials: Its primary application is as a ligand for the synthesis of metal complexes that serve as building blocks for conducting and magnetic molecular materials.[1]
- Analytical Reagent for Metal Ion Detection: The strong chelation and formation of colored complexes make it a useful spectrophotometric reagent for the quantitative determination of metal ions like platinum, cobalt, and nickel.[6]

- Precursor for Heterocyclic Synthesis: The reactive dithiol functionality can be used to synthesize more complex, fused heterocyclic systems with potential pharmacological interest.[7]
- Potential for HPLC Derivatization: While specific protocols for **2,3-quinoxalinedithiol** are not widely documented, the high reactivity of thiol groups suggests potential for its use as a derivatizing agent to enhance the detection of analytes in HPLC, similar to other thiol reagents.[9]

Conclusion

2,3-Quinoxalinedithiol is a versatile heterocyclic compound whose chemistry is dominated by its stable dithione tautomer and its exceptional capacity as a chelating agent. Its robust and scalable synthesis makes it readily accessible for a variety of applications. For researchers in materials science, the compound offers a reliable platform for constructing novel coordination polymers with tailored electronic and magnetic properties. For analytical chemists, it serves as a sensitive reagent for trace metal analysis. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for leveraging its full potential in advanced scientific and industrial applications.

References

- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020-08-28). Royal Society of Chemistry.
- **2,3-Quinoxalinedithiol** | C8H6N2S2 | CID 2735127.
- Synthesis of **2,3-quinoxalinedithiol** - Supplementary M
- Metal Complexes of Quinoxaline Derivatives: Review (Part-I). (2014-09-16).
- Metal complexes of a new ligand derived from **2,3-quinoxalinedithiol** and 2,6-bis(bromomethyl)pyridine.
- Electrochemistry of tris(quinoxaline-2,3-dithiolato)molybdate(IV) in acidic solution; multi-electron ligand-based redox activity. Journal of the Chemical Society, Dalton Transactions.
- **2,3-QUINOXALINEDITHIOL** | 1199-03-7. ChemicalBook.
- 2,3-quinoxalinethiol. (2024-04-09). ChemBK.
- CHARACTERISTIC TAUTOMERISM AND ISOMERIZATION IN THE QUINOXALINE CHEMISTRY.
- An integrated non-alkaline derivatization strategy using 2,2'-dithiodipyridine and HPLC for simultaneous analysis of total and low-molecular-weight free thiols in human serum. PubMed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. books.rsc.org [books.rsc.org]
- 2. rsc.org [rsc.org]
- 3. 2,3-Quinoxalinedithiol | C8H6N2S2 | CID 2735127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-QUINOXALINEDITHIOL | 1199-03-7 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. isca.in [isca.in]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemistry of tris(quinoxaline-2,3-dithiolato)molybdate(IV) in acidic solution; multi-electron ligand-based redox activity - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. An integrated non-alkaline derivatization strategy using 2,2'-dithiodipyridine and HPLC for simultaneous analysis of total and low-molecular-weight free thiols in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 2,3-Quinoxalinedithiol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074760#physical-and-chemical-properties-of-2-3-quinoxalinedithiol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com